

# ZM-306416 Hydrochloride: A Technical Guide for Angiogenesis Research

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Compound of Interest

Compound Name: ZM-306416 hydrochloride

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### Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both normal physiological development and numerous pathological conditions, including tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor tyrosine kinases (RTKs), is a critical regulator of this process. **ZM-306416 hydrochloride** has emerged as a valuable chemical tool for researchers studying the intricacies of angiogenesis. This potent and selective inhibitor primarily targets Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1 or Flt-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR/Flk-1), thereby enabling the elucidation of their roles in neovascularization. This technical guide provides an in-depth overview of **ZM-306416 hydrochloride**, its mechanism of action, and detailed protocols for its application in key in vitro and in vivo angiogenesis assays.

## **Mechanism of Action**

**ZM-306416 hydrochloride** is a small molecule inhibitor that competitively binds to the ATP-binding pocket of the intracellular tyrosine kinase domain of VEGFRs. This inhibition prevents the autophosphorylation of the receptors upon ligand (VEGF) binding, thereby blocking the initiation of downstream signaling cascades. The primary targets of ZM-306416 are VEGFR-1 (Flt-1) and VEGFR-2 (KDR), with reported IC50 values of 2  $\mu$ M and 0.1  $\mu$ M, respectively. Notably, ZM-306416 also exhibits inhibitory activity against the Epidermal Growth Factor



Receptor (EGFR) with an IC50 of less than 10 nM, as well as Src and Abl kinases with IC50 values of 0.33  $\mu$ M and 1.3  $\mu$ M, respectively. The blockade of VEGFR signaling disrupts multiple downstream pathways crucial for angiogenesis, including the MAPK pathway, leading to the inhibition of endothelial cell proliferation, migration, and survival.

## Data Presentation: Inhibitory Profile of ZM-306416 Hydrochloride

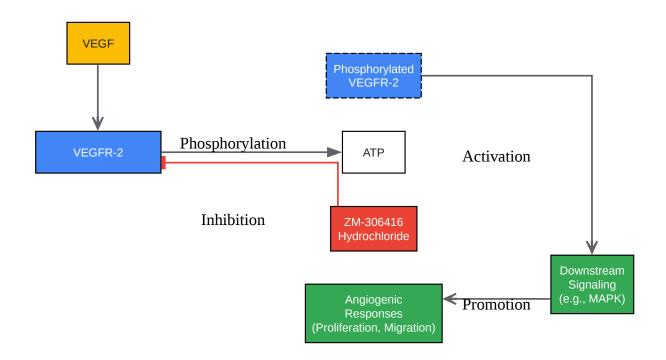
The following table summarizes the known inhibitory concentrations (IC50) of **ZM-306416 hydrochloride** against various kinases, providing a clear overview of its target profile.

Target Kinase	IC50 Value	Reference(s)
VEGFR-2 (KDR)	0.1 μΜ	
VEGFR-1 (Flt-1)	0.33 μM - 2 μM	
EGFR	<10 nM	
Src	0.33 μΜ	
Abl	1.3 μΜ	

## **Signaling Pathway**

The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that are crucial for angiogenesis. **ZM-306416 hydrochloride** acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing this initial autophosphorylation step and blocking the subsequent signaling pathways.





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VEGFR-2 signaling pathway and inhibition by **ZM-306416 hydrochloride**.

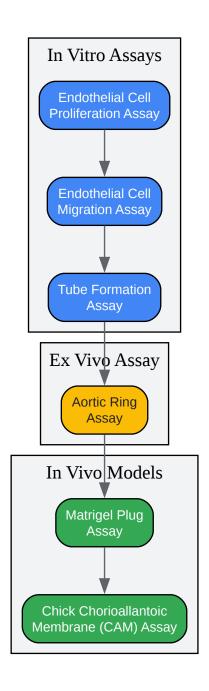
## **Experimental Protocols**

This section provides detailed methodologies for key in vitro and in vivo experiments to study the anti-angiogenic effects of **ZM-306416 hydrochloride**. These protocols are based on established methods and should be optimized for specific cell types and experimental conditions.

### **Experimental Workflow**

A typical workflow for evaluating the anti-angiogenic properties of **ZM-306416 hydrochloride** involves a tiered approach, starting with in vitro assays to assess its direct effects on endothelial cells and progressing to more complex ex vivo and in vivo models to confirm its efficacy in a physiological context.





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